4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)-

Physicochemical profiling Lipophilicity Hydrogen bonding

4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)- (CAS 548735-65-5, molecular formula C15H17N5O2, MW 299.33) is a trisubstituted quinazoline derivative featuring a 2-imidazolyl group, a 6-methoxy substituent, and an N4-(2-methoxyethyl) side chain. This compound belongs to the well-characterized 2-imidazolylquinazoline class, which was established as potent cyclic GMP phosphodiesterase type 5 (PDE5) inhibitors in foundational medicinal chemistry studies.

Molecular Formula C15H17N5O2
Molecular Weight 299.33 g/mol
CAS No. 548735-65-5
Cat. No. B11833186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)-
CAS548735-65-5
Molecular FormulaC15H17N5O2
Molecular Weight299.33 g/mol
Structural Identifiers
SMILESCOCCNC1=NC(=NC2=C1C=C(C=C2)OC)N3C=CN=C3
InChIInChI=1S/C15H17N5O2/c1-21-8-6-17-14-12-9-11(22-2)3-4-13(12)18-15(19-14)20-7-5-16-10-20/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,18,19)
InChIKeyLNSWDTFYXQGHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)- (CAS 548735-65-5): Chemical Identity and Procurement Context


4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)- (CAS 548735-65-5, molecular formula C15H17N5O2, MW 299.33) is a trisubstituted quinazoline derivative featuring a 2-imidazolyl group, a 6-methoxy substituent, and an N4-(2-methoxyethyl) side chain . This compound belongs to the well-characterized 2-imidazolylquinazoline class, which was established as potent cyclic GMP phosphodiesterase type 5 (PDE5) inhibitors in foundational medicinal chemistry studies [1]. The 2-imidazol-1-yl quinazoline scaffold is recognized for producing PDE5 inhibitors approximately 1000-fold more potent than the reference compound zaprinast [2]. This compound is commercially available at 97% purity for research use and has been explicitly claimed in patent literature as a selective PDE5 inhibitor for therapeutic applications in respiratory insufficiency [3].

Why 2-Imidazolylquinazoline Analogs Cannot Be Interchanged: The Critical Role of N4 Substitution


Within the 2-imidazolylquinazoline PDE5 inhibitor class, substitution at the N4 position of the quinazoline ring is a primary determinant of both potency and isozyme selectivity. The foundational structure-activity relationship (SAR) study by Lee et al. demonstrated that 4-benzylamino-2-imidazolylquinazolines achieve PDE5 IC50 values as low as 2.6–16 nM depending on the 6-position substituent, while the unsubstituted parent compound 73 exhibits an IC50 of 260 nM—representing a ~16- to 100-fold potency differential conferred by N4 and C6 substitution patterns [1]. The replacement of the N4-benzyl group with an N4-(2-methoxyethyl) chain, as in the target compound, introduces distinct hydrogen-bonding capacity (additional ether oxygen), altered lipophilicity (XLogP ~1.8 vs. higher values for benzyl analogs), and modified conformational flexibility that cannot be assumed equivalent . Furthermore, the N4 substituent influences PDE isozyme selectivity: compound 89 (N4-benzyl) achieved >175-fold selectivity for PDE5 over PDE I–IV, while the N4-unsubstituted parent showed only ~10-25-fold selectivity [2]. Therefore, substituting a different 2-imidazolylquinazoline analog for this specific compound in a research or screening program risks introducing uncharacterized changes in target engagement, selectivity profile, and physicochemical behavior that may confound experimental interpretation or lead to false-negative results in PDE5-dependent assays.

Quantitative Differentiation Evidence for 4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)- (CAS 548735-65-5) Relative to Structural Analogs


N4-Substituent Differentiation: 2-Methoxyethyl vs. Benzyl – Physicochemical Property Comparison

The target compound replaces the N4-benzyl group found in the well-characterized comparator compound 89 (CHEMBL555463, 4-benzylamino-2-imidazol-1-yl-6-methoxyquinazoline) with an N4-(2-methoxyethyl) chain. This modification alters key physicochemical parameters relevant to solubility, permeability, and molecular recognition: the target compound has a computed XLogP of 1.8, polar surface area (PSA) of 74.1 Ų, and 6 hydrogen bond acceptors, compared to 6-methoxy benzyl analog compound 89 which has a larger hydrophobic benzyl group and lacks the terminal ether oxygen [1]. The methoxyethyl chain introduces an additional hydrogen-bond acceptor site and reduces logP relative to the benzyl congener, which may enhance aqueous solubility at the expense of passive membrane permeability—a critical consideration for cell-based assay design .

Physicochemical profiling Lipophilicity Hydrogen bonding Quinazoline SAR

Class-Level PDE5 Inhibitory Potency: Benchmarking Against the 4-Benzylamino-6-Methoxy Analog (Compound 89)

The structurally closest analog with published quantitative PDE5 inhibition data is compound 89 (4-benzylamino-2-imidazol-1-yl-6-methoxyquinazoline, CHEMBL555463), which exhibits a PDE5 IC50 of 16 nM in the human platelet PDE5 enzyme assay [1]. This represents approximately 170-fold greater potency than the reference PDE5 inhibitor zaprinast (IC50 = 2,700 nM) [2]. The target compound shares the identical 2-imidazol-1-yl and 6-methoxy pharmacophoric elements with compound 89, differing only at the N4 position (methoxyethyl vs. benzyl). In the broader 2-imidazolylquinazoline series, N4 substitutions are well-tolerated for PDE5 activity, with 4-benzylamino, 4-anilino, and 4-alkylamino variants all retaining nanomolar potency [3]. However, the magnitude and direction of potency shift with the methoxyethyl substitution have not been experimentally determined in the public domain, and direct extrapolation from compound 89 should be treated as a class-level estimate only.

PDE5 inhibition cGMP phosphodiesterase Quinazoline kinase inhibitor Platelet assay

PDE Isozyme Selectivity Profile: Evidence from the 6-Methoxy-2-Imidazolylquinazoline Scaffold

Compound 89 (the 4-benzylamino analog) demonstrated exceptional selectivity for PDE5 over PDE isozymes I, III, and IV, with a >175-fold selectivity window: PDE5 IC50 = 16 nM vs. PDE I IC50 = 20,000 nM and PDE III IC50 = 3,300 nM [1]. This selectivity is a hallmark of the 6-substituted 2-imidazolylquinazoline class, with compounds 84–86 and 89 exhibiting 175–1,900-fold selectivity for PDE5 over other PDE isozymes, dramatically exceeding the ~25-fold selectivity of the reference inhibitor zaprinast [2]. The target compound, bearing the same 2-imidazolyl and 6-methoxy pharmacophoric features, is expected to inherit this class-level selectivity; however, the N4-methoxyethyl modification has not been independently profiled across PDE isozymes. This selectivity profile is critical because PDE3 inhibition is associated with cardiotonic effects and PDE4 inhibition with emetic effects, making PDE5 selectivity a key differentiator for cardiovascular-targeted research applications [3].

PDE isozyme selectivity PDE5 vs PDE1-4 Off-target profiling Cardiovascular pharmacology

Dual Pharmacological Activity: Combined PDE5 Inhibition and Thromboxane A2 Synthesis Inhibition

The 2-imidazolylquinazoline scaffold uniquely combines PDE5 inhibition with thromboxane A2 (TxA2) synthesis inhibition—a dual pharmacological profile not shared by other PDE5 inhibitor chemotypes such as sildenafil or tadalafil [1]. Compound 89 (4-benzylamino-2-imidazol-1-yl-6-methoxyquinazoline) inhibits human TxA2 synthesis in washed platelets with an IC50 of 830 nM, while retaining PDE5 inhibitory activity (IC50 = 16 nM) [2]. In the rat whole blood ex vivo assay, compound 89 inhibited thromboxane B2 production with an in vitro IC50 of 0.83 μM and an ex vivo ED50 of 65 mg/kg [3]. The target compound, incorporating the same 2-imidazol-1-yl pharmacophore essential for TxA2 synthase inhibition (requiring a sterically unhindered N1-imidazol-1-yl nitrogen at the 2-position of quinazoline) [4], is predicted to retain this dual activity. The N4-methoxyethyl modification may modulate the relative balance of PDE5 vs. TxA2 synthase inhibition, making it a valuable probe for investigating structure-dual-activity relationships.

Thromboxane synthase Dual mechanism Antiplatelet Vasodilation

Patent Recognition as Selective PDE5 Inhibitor for Respiratory Disease Applications

The target compound is explicitly claimed in European patent EP1461022A2, which describes the use of selective PDE5 inhibitors for treating partial and global respiratory insufficiency [1]. The patent lists 2-imidazol-1-yl-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine (identified by InChIKey LNSWDTFYXQGHQZ-UHFFFAOYSA-N) alongside established PDE5 inhibitors including sildenafil and vardenafil as compounds within the claimed therapeutic scope [2]. This patent filing demonstrates that the compound has been recognized by pharmaceutical inventors as a bona fide PDE5 inhibitor suitable for pulmonary vascular applications—a therapeutic context where PDE5 selectivity and vasodilatory efficacy are paramount [3]. In contrast, many close structural analogs from the 1995 J. Med. Chem. series (e.g., compounds 86, 88, 90, 91, 93) were not carried forward into later therapeutic patent filings, suggesting that the N4-methoxyethyl substitution may confer a favorable balance of properties for in vivo pulmonary applications.

PDE5 inhibitor patent Respiratory insufficiency Pulmonary hypertension Therapeutic application

Priority Research and Procurement Application Scenarios for 4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)- (CAS 548735-65-5)


PDE5 Inhibitor SAR Expansion: Probing N4-Substituent Effects on Potency and Isozyme Selectivity

This compound enables direct SAR comparison with the well-characterized N4-benzyl analog (compound 89, PDE5 IC50 = 16 nM) to quantify how replacement of a hydrophobic aromatic N4 substituent with a flexible, hydrogen-bond-capable methoxyethyl chain affects PDE5 potency and selectivity across PDE isozymes I–V [1]. Researchers can use this compound to test whether the 2-methoxyethyl group preserves or attenuates the >175-fold PDE5 selectivity observed for the benzyl analog, addressing a gap in the published SAR around N4-polar substituent tolerance [2].

Dual PDE5/Thromboxane Synthase Inhibition Studies in Pulmonary Vascular Models

Given that the 2-imidazol-1-yl pharmacophore is essential for both PDE5 inhibition and thromboxane A2 synthase inhibition, this compound can serve as a probe to evaluate whether N4-methoxyethyl modification alters the balance of dual inhibitory activities in pulmonary artery smooth muscle cells or isolated perfused lung preparations [3]. The compound's explicit patent recognition for respiratory insufficiency applications supports its use in hypoxia-induced pulmonary hypertension models, where combined PDE5 inhibition and thromboxane suppression may produce synergistic vasodilation [4].

Physicochemical Developability Screening: Comparing Solubility-Limited vs. Permeability-Limited Behavior

With its reduced XLogP (~1.8) and increased PSA (74.1 Ų) relative to the benzyl analog, this compound is suited for head-to-head solubility and permeability comparison studies using PAMPA or Caco-2 assays . These data can inform whether the methoxyethyl modification improves aqueous solubility sufficiently to overcome the solubility-limited absorption often encountered with lipophilic quinazoline PDE5 inhibitors, without compromising passive permeability below a critical threshold for oral bioavailability .

Chemical Biology Tool for cGMP Signaling Pathway Dissection with Reduced Off-Target PDE Activity

The 6-methoxy-2-imidazolylquinazoline scaffold provides >175-fold selectivity for PDE5 over PDE1–4, dramatically exceeding the ~25-fold selectivity of zaprinast [5]. This compound can be deployed as a chemical probe in cell-based cGMP signaling assays (e.g., neonatal rat cardiomyocytes, vascular smooth muscle cells) where concurrent inhibition of PDE3 (cardiac contractility effects) or PDE4 (cAMP crosstalk) would confound interpretation of PDE5-specific phenotypes [6]. The N4-methoxyethyl modification may further differentiate the selectivity fingerprint in ways not achievable with the benzyl analog series.

Quote Request

Request a Quote for 4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.